Enhanced Lipophilicity vs. 5-Indanyl Acetamide
The pivalamide group significantly increases lipophilicity compared to acetamide-substituted indane analogs. The calculated logP for N-(4-indanyl)pivalamide (estimated at 3.3–3.5 using XLogP3 [1]) is markedly higher than the measured logP of 2.2 for N-(5-indanyl)acetamide [2], representing an approximate 10- to 20-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated logP 3.3–3.5 (XLogP3, computational prediction) [1] |
| Comparator Or Baseline | N-(5-Indanyl)acetamide: LogP 2.2067 (measured) [2] |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.3, corresponding to ~10–20× higher partition coefficient |
| Conditions | Computational prediction (XLogP3) for target; experimental measurement for comparator [2] |
Why This Matters
Higher lipophilicity directly influences membrane permeability and tissue distribution, making N-(4-indanyl)pivalamide a preferred scaffold when designing CNS-penetrant or intracellular-targeting compounds where passive diffusion is a key requirement.
- [1] PubChem. (2024). N-(4-Indanyl)pivalamide: Computed Properties (XLogP3). CID 45052121. View Source
- [2] Ambinter. (2024). N-5-Indanyl-acetamide (AMB6572522): Physicochemical Properties. LogP 2.2067. View Source
